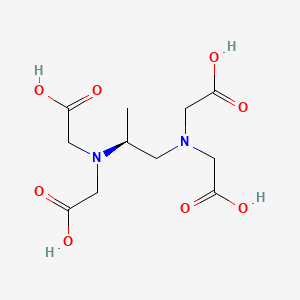
(4-nitro-1H-pyrazol-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-nitro-1H-pyrazol-1-yl)acetonitrile is a nitrogen-rich heterocyclic molecule that contains a pyrazole ring substituted with a nitro group and an acetonitrile moiety. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The nitro group and the nitrile functionality may contribute to the reactivity and potential biological activity of the compound.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of this compound, they do provide insight into the synthesis of related compounds. For instance, the synthesis of novel (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-yliden)acetonitrile derivatives involves a ring transformation reaction starting from 4-(methylthio)-2-oxo-6-aryl-2H-pyrane-3-carbonitriles, yielding moderate to good product yields . This suggests that similar transformation reactions could potentially be applied to synthesize the compound , with the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is substituted at the 4-position with a nitro group, which is an electron-withdrawing group. The presence of the acetonitrile group, which contains a triple bond between carbon and nitrogen, indicates additional electron-withdrawing character. This structure is likely to influence the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
The papers provided do not directly address the chemical reactions of this compound. However, they do mention the nucleophilic behavior of DBU and DBN in reactions with 4-halo-3,5-dimethyl-1-nitro-1H-pyrazoles, leading to unexpected products . This suggests that this compound could also undergo nucleophilic substitution reactions, potentially with different nucleophiles, to yield a variety of products.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Pharmacological Effects
Pyrazoline derivatives have been reported to exhibit numerous pharmacological effects. These include antimicrobial (antibacterial, antifungal, antiamoebic, antimycobacterial), anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. They also show promise as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral activity, MAO-inhibitory, antinociceptive activity, insecticidal, hypotensive, nitric oxide synthase inhibitor, antioxidant, steroidal, antidiabetic, ACAT inhibition, urotensin II and somatostatin-5 receptors, TGF-β signal transduction inhibitors, and neurocytotoxicity inhibitors activities (Shaaban, Mayhoub, & Farag, 2012).
Neurodegenerative Diseases
Pyrazoline compounds have been identified as therapeutic targets for neurodegenerative disorders. Their neuroprotective properties, including the inhibition of acetylcholine esterase (AChE) and beta-amyloid (Aβ) plaques, show potential for managing Alzheimer's disease. Additionally, they target MAO B and COMT for Parkinson's disease and block MAO A for psychiatric diseases, making them significant for the development of new drugs in neurodegenerative research (Ahsan et al., 2022).
Chemical Applications
Synthesis and Stability
Studies on the synthesis and stability of pyrazole derivatives, including those involving microwave conditions and various solvents, reveal their significant physical and chemical properties like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. The structural characterization of these compounds has been facilitated by 1H NMR, IR, TLC, and elemental analysis, indicating a wide array of potential chemical applications (Sheetal et al., 2018).
High Energy Density Materials
The exploration of azine energetic compounds, including pyrazine derivatives, has highlighted their application in the field of high-energy materials. Their use in propellants, mixed explosives, and gas generators demonstrates their broad application prospects in energetic materials, offering improvements in burning rate, sensitivity reduction, and detonation performance enhancement (Yongjin & Ba, 2019).
Eigenschaften
IUPAC Name |
2-(4-nitropyrazol-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQFUHCPOAKRLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296111 |
Source


|
| Record name | 4-Nitro-1H-pyrazole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001500-47-5 |
Source


|
| Record name | 4-Nitro-1H-pyrazole-1-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-1H-pyrazole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














